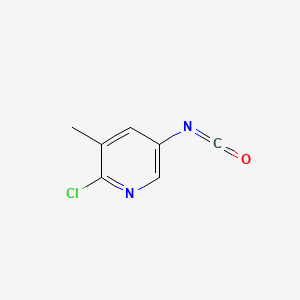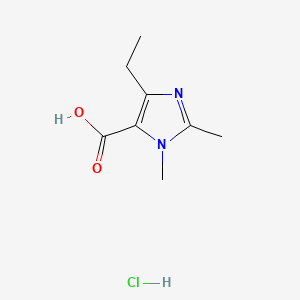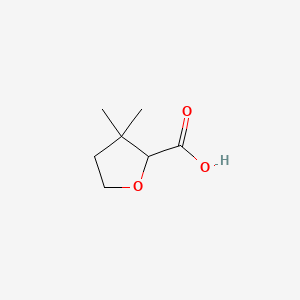
2-chloro-5-isocyanato-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-isocyanato-3-methylpyridine, also known as 2-Chloro-3-methylpyridine-5-isocyanate, is an organic compound with the chemical formula C6H4ClN3O. It is a versatile and important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound has been extensively studied for its unique properties and potential applications in the field of synthetic organic chemistry.
Scientific Research Applications
2-Chloro-5-isocyanato-3-methylpyridine is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It has been used for the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents. It has also been used in the synthesis of herbicides, fungicides, insecticides, and other agrochemicals. Additionally, it has been used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
2-Chloro-5-isocyanato-3-methylpyridine is a versatile intermediate in the synthesis of various compounds. It acts as a nucleophile, attacking electrophilic centers in organic molecules and forming new covalent bonds. It is also capable of forming hydrogen bonds with other molecules, allowing it to stabilize molecules and promote the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-5-isocyanato-3-methylpyridine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial activity in vitro and in vivo. Additionally, it has been found to have antioxidant and anti-cancer activity in vitro.
Advantages and Limitations for Lab Experiments
2-Chloro-5-isocyanato-3-methylpyridine is an important intermediate in the synthesis of various compounds and is widely used in the laboratory. Its advantages include its low cost and availability, its high reactivity, and its ability to form hydrogen bonds. Its limitations include its potential toxicity, its corrosive nature, and its potential to form undesired side products.
Future Directions
The use of 2-chloro-5-isocyanato-3-methylpyridine in the laboratory is expected to continue to grow in the future. Potential future directions include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and the investigation of its potential biochemical and physiological effects. Additionally, further research into its potential toxicity, corrosive nature, and undesired side products is needed in order to ensure its safe and effective use in the laboratory.
Synthesis Methods
The synthesis of 2-chloro-5-isocyanato-3-methylpyridine is typically conducted through a three-step process. The first step involves the reaction of 3-methylpyridine with phosphorus oxychloride to form a chloro-substituted pyridine. This is followed by a reaction with a primary amine to form an imine, which is then reacted with sodium cyanate to form the desired 2-chloro-5-isocyanato-3-methylpyridine.
properties
IUPAC Name |
2-chloro-5-isocyanato-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTFYSDPMJDKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isocyanato-3-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)






![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
